3-Formyl-1H-indazole-5-carboxylic acid

Quality Control Procurement Specification Reproducibility

3-Formyl-1H-indazole-5-carboxylic acid (CAS 885519-98-2) is a bicyclic heteroaromatic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol, bearing both a reactive 3-formyl (–CHO) group and a 5-carboxylic acid (–COOH) moiety on the indazole core. The indazole scaffold is a well-established bioisostere of indole, conferring enhanced lipophilicity and altered metabolic susceptibility relative to indole-based analogs.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 885519-98-2
Cat. No. B1344232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-1H-indazole-5-carboxylic acid
CAS885519-98-2
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1C(=O)O)C=O
InChIInChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14)
InChIKeyMAPWHWRNFRJKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-1H-indazole-5-carboxylic acid (CAS 885519-98-2): A Dual-Functional Heterocyclic Building Block for Kinase-Targeted Synthesis and Bioisosteric Lead Optimization


3-Formyl-1H-indazole-5-carboxylic acid (CAS 885519-98-2) is a bicyclic heteroaromatic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol, bearing both a reactive 3-formyl (–CHO) group and a 5-carboxylic acid (–COOH) moiety on the indazole core . The indazole scaffold is a well-established bioisostere of indole, conferring enhanced lipophilicity and altered metabolic susceptibility relative to indole-based analogs [1]. Indazole-5-carboxylic acid derivatives have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α) and as versatile intermediates for kinase inhibitor libraries targeting GSK-3β, ROCK, JAK, CK2, and other therapeutically relevant kinases . This compound is routinely supplied at ≥97% purity by multiple vendors and is characterized by NMR, HPLC, and LC-MS, making it suitable as a procurement-grade intermediate for medicinal chemistry and chemical biology applications .

Why 3-Formyl-1H-indazole-5-carboxylic acid Cannot Be Replaced by Unsubstituted Indazole-5-carboxylic acid, 3-Carboxy Isomers, or Indole-5-carboxylic acid in Research Procurement


Generic substitution among indazole-carboxylic acid congeners is precluded by three structure-driven differentiators. First, the 3-formyl group provides a chemically orthogonal electrophilic handle for reductive amination, hydrazone formation, and heterocycle annulation that is absent in the unsubstituted 1H-indazole-5-carboxylic acid (CAS 61700-61-6), fundamentally altering the accessible chemical space of downstream libraries [1]. Second, the regiochemistry of the carboxylic acid at the 5-position rather than the 3- or 6-position dictates distinct hydrogen-bonding pharmacophore geometry and coordination chemistry behavior, as evidenced by differential enthalpies of formation among positional isomers [2]. Third, the indazole core is a validated bioisostere of indole, yet the indazole-5-carboxylic acid scaffold confers a ~7-fold gain in cPLA2α inhibitory potency over the corresponding indole-5-carboxylic acid analog; the 3-formyl substituent further distinguishes this compound as a specific intermediate in kinase-directed libraries rather than a generic core [3]. These quantitative and structural differentiation points render simple functional-group or scaffold swapping inadvisable without re-optimization of the entire synthetic route or biological profile.

Quantitative Differentiation Evidence: 3-Formyl-1H-indazole-5-carboxylic acid vs. Closest Analogs and Alternatives


Purity Specification: 3-Formyl-1H-indazole-5-carboxylic acid at 97% vs. Unsubstituted 1H-Indazole-5-carboxylic acid at 95%

Commercially, 3-formyl-1H-indazole-5-carboxylic acid is consistently specified at a minimum purity of 97% across multiple reputable vendors including AKSci, Aladdin Scientific, Bidepharm, and CymitQuimica . In contrast, the simpler, unsubstituted 1H-indazole-5-carboxylic acid (CAS 61700-61-6) is commonly supplied at a 95% minimum purity specification . This 2-percentage-point differential in the minimum purity specification translates to a lower maximum impurity burden (≤3% vs. ≤5%), which is material for laboratories conducting kinase inhibition assays where trace impurities can confound IC50 determinations or for synthetic routes where impurity carry-through affects downstream yield.

Quality Control Procurement Specification Reproducibility

Bioisosteric Scaffold Potency Advantage: Indazole-5-carboxylic acid 28 vs. Indole-5-carboxylic acid Lead 2 in cPLA2α Inhibition

In a systematic bioisosteric replacement study by Bovens et al. (2009), the indazole-5-carboxylic acid derivative 28 demonstrated an IC50 of 0.005 μM against human cytosolic phospholipase A2α (cPLA2α), making it approximately 7-fold more potent than the indole-5-carboxylic acid lead compound 2 [1]. While this comparator pair involves N-alkylated derivatives (1-substituted with 3-aryloxy-2-oxopropyl residues), the differential potency is attributed to the indazole vs. indole core scaffold, a pharmacophoric feature shared with 3-formyl-1H-indazole-5-carboxylic acid. This establishes a class-level inference: the indazole-5-carboxylic acid core confers intrinsically superior cPLA2α engagement compared to the indole-5-carboxylic acid bioisostere.

cPLA2α Inhibition Anti-inflammatory Bioisosterism

Regiochemical Differentiation: 3-Formyl-5-carboxy Substitution Pattern as a Privileged Intermediate for Factor Xa Inhibitor Synthesis vs. 6-Carboxy and 7-Carboxy Isomers

US Patent 7,365,088 B2 (Sanofi-Aventis) explicitly employs 3-formyl-1H-indazole-5-carboxylic acid methyl ester as the key intermediate for constructing 1-[5-(5-chloro-thiophen-2-yl)-isoxazol-3-ylmethyl]-3-(1-isopropyl-piperidin-4-ylcarbamoyl)-1H-indazole-5-carboxylic acid methyl ester, a Factor Xa inhibitor candidate [1]. The patent simultaneously describes the synthesis of the 6-carboxylic acid and 7-carboxylic acid regioisomeric analogs (Examples 2 and 3), establishing that all three regioisomers were prepared and compared. Only the 5-carboxylic acid derivative is described in the primary exemplification (Example 1), indicating preferential selection of the 5-substitution pattern for further development. This demonstrates that the 5-carboxylic acid regioisomer—and by extension 3-formyl-1H-indazole-5-carboxylic acid as its direct synthetic precursor—holds a demonstrated advantage in at least one medicinal chemistry program over the 6- and 7-carboxy isomers.

Factor Xa Inhibitor Patent Intermediate Regiochemistry

Protein Kinase CK2 Inhibition: Class-Level Potency of 3-Aryl-Indazole-5-carboxylic acids (IC50 3.1–6.5 μM) vs. 7-Carboxy Isomers

A study by Biopolymers and Cell (2024) evaluated 3-aryl-indazole-5-carboxylic acids and 3-aryl-indazole-7-carboxylic acids as protein kinase CK2 inhibitors using a luciferase-based Kinase-Glo luminescent kinase assay. The 3-aryl-indazole-5-carboxylic acids demonstrated IC50 values in the range of 3.1–6.5 μM, while the study established that the carboxyl group position is critical for inhibitory activity [1]. The 3-formyl group on the target compound serves as a precursor for installing aryl groups via condensation or coupling reactions, positioning 3-formyl-1H-indazole-5-carboxylic acid as an enabling intermediate for accessing this biologically validated 3-aryl-5-carboxy chemotype. The study's explicit demonstration of the crucial impact of the carboxyl group on inhibitory activity provides class-level evidence that the 5-carboxylic acid regioisomer is pharmacologically non-interchangeable with other substitution patterns for CK2 inhibition.

CK2 Kinase Inhibition Anti-cancer Indazole SAR

Physicochemical Property Differentiation: Calculated LogP and Solubility Parameters Distinguish 3-Formyl-1H-indazole-5-carboxylic acid from Unsubstituted Indazole-5-carboxylic acid

Computed physicochemical properties from Bidepharm's database (using SwissADME-derived calculations) indicate that 3-formyl-1H-indazole-5-carboxylic acid has a consensus Log Po/w of 0.72, a topological polar surface area (TPSA) of 83.05 Ų, and an estimated aqueous solubility (ESOL) of 2.3 mg/mL (Log S = -1.92) . By comparison, the unsubstituted 1H-indazole-5-carboxylic acid (CAS 61700-61-6, MW 162.15) has an XLogP3 of approximately 0.9 and a TPSA of approximately 65 Ų [1]. The addition of the 3-formyl group increases molecular weight by 28 Da, raises TPSA by ~18 Ų (increasing hydrogen-bonding capacity), and modulates lipophilicity, which can affect membrane permeability, solubility, and protein-binding characteristics in biochemical assays. These differential physicochemical parameters are relevant for procurement decisions where downstream ADME profiling is planned.

Physicochemical Properties Drug-likeness Solubility

Optimal Application Scenarios for Procuring 3-Formyl-1H-indazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis Requiring a 5-Carboxy-Indazole Scaffold with a Reactive 3-Formyl Handle

For medicinal chemistry groups building kinase inhibitor libraries, 3-formyl-1H-indazole-5-carboxylic acid serves as an enabling intermediate where the 3-formyl group can be elaborated via reductive amination, Grignard addition, or heterocycle condensation while the 5-carboxylic acid is retained for amide coupling or salt formation. This is supported by the compound's demonstrated use in the synthesis of Factor Xa inhibitors in US Patent 7,365,088 B2, where the 3-formyl intermediate was elaborated to the final 3-carboxamide [1]. The 5-carboxy regioisomer was preferentially selected over the 6- and 7-carboxy isomers, making this the procurement choice for programs targeting anticoagulant or related serine protease indications [1].

cPLA2α Inhibitor Lead Optimization Leveraging the Indazole Scaffold's 7-Fold Potency Advantage Over Indole

Teams developing anti-inflammatory agents targeting cPLA2α should procure 3-formyl-1H-indazole-5-carboxylic acid as a core scaffold rather than indole-5-carboxylic acid analogs, based on the class-level evidence that indazole-5-carboxylic acid derivatives exhibit approximately 7-fold greater inhibitory potency (IC50 = 0.005 μM for compound 28 vs. ~0.035 μM for the indole lead 2) [2]. The 3-formyl group provides a synthetic handle for introducing the N1-alkyl substituents critical for dual cPLA2α/FAAH inhibition as described by Bovens et al. and subsequent studies [2].

CK2 Kinase Inhibitor Development Using 5-Carboxy-Indazole Pharmacophore

For oncology programs targeting protein kinase CK2, 3-formyl-1H-indazole-5-carboxylic acid provides entry to the 3-aryl-indazole-5-carboxylic acid chemotype, which has demonstrated CK2 inhibitory activity with IC50 values of 3.1–6.5 μM [3]. The 3-formyl group can be converted to 3-aryl via Suzuki coupling of the corresponding 3-bromo derivative (obtainable from the 3-formyl via decarbonylative bromination or via transformation to other intermediates), enabling access to the biologically validated 3-aryl-5-carboxy pharmacophore [3].

Procurement for Quality-Sensitive Biochemical Assays Requiring ≥97% Purity Specification

Laboratories conducting quantitative biochemical assays (IC50 determinations, SPR binding studies, ITC measurements) where lot-to-lot impurity variation can introduce systematic error should procure 3-formyl-1H-indazole-5-carboxylic acid specified at ≥97% purity from vendors such as AKSci, Aladdin Scientific, or Bidepharm . The 97% minimum purity specification provides a ≤3% maximum impurity burden, which is superior to the ≤5% burden typical of 95%-specification indazole-5-carboxylic acid alternatives, reducing the likelihood of impurity-driven false positives or IC50 shifts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Formyl-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.